REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[I:22])[CH3:9].[C]=[O:24].C[CH2:26][O:27][CH2:28]C>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[C:26]([O:27][CH3:28])=[O:24])[CH3:9].[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[I:22])[CH3:9] |f:5.6.7,^3:22|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
washed with 10% hydrochloric acid, aqueous sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by flash chromatography over silica gel using 20-75% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=O)OC)C=CC(=C1)C(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 48% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N(CC)CC)C.[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[I:22])[CH3:9].[C]=[O:24].C[CH2:26][O:27][CH2:28]C>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[C:26]([O:27][CH3:28])=[O:24])[CH3:9].[CH2:8]([O:10][C:11]1[CH:16]=[C:15]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH:14]=[CH:13][C:12]=1[I:22])[CH3:9] |f:5.6.7,^3:22|
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
washed with 10% hydrochloric acid, aqueous sodium bicarbonate, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by flash chromatography over silica gel using 20-75% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=O)OC)C=CC(=C1)C(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 48% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=CC(=C1)C(CO)(C)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.91 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |